(1-Chloropropylideneamino) dimethyl phosphate
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Overview
Description
(1-Chloropropylideneamino) dimethyl phosphate is an organophosphorus compound with the molecular formula C5H11ClNO4P. It is characterized by the presence of a chloropropylideneamino group attached to a dimethyl phosphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropylideneamino) dimethyl phosphate typically involves the reaction of chloropropylideneamine with dimethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chlorinating agents and phosphite esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Chloropropylideneamino) dimethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphoric acid derivatives and corresponding amines.
Scientific Research Applications
(1-Chloropropylideneamino) dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloropropylideneamino) dimethyl phosphate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in phosphorylation reactions, transferring phosphate groups to other molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Phosphate: A simpler phosphate ester with similar reactivity but lacking the chloropropylideneamino group.
Chloropropylideneamine: A related compound that shares the chloropropylideneamino moiety but lacks the phosphate ester group.
Uniqueness
(1-Chloropropylideneamino) dimethyl phosphate is unique due to the combination of its chloropropylideneamino and phosphate ester functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in various applications .
Properties
CAS No. |
111737-71-4 |
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Molecular Formula |
C5H11ClNO4P |
Molecular Weight |
215.57 g/mol |
IUPAC Name |
(1-chloropropylideneamino) dimethyl phosphate |
InChI |
InChI=1S/C5H11ClNO4P/c1-4-5(6)7-11-12(8,9-2)10-3/h4H2,1-3H3 |
InChI Key |
SPMKCWXDCCPCPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOP(=O)(OC)OC)Cl |
Origin of Product |
United States |
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